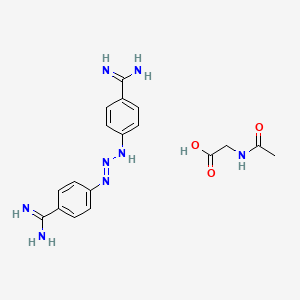
Berenil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide is a complex organic molecule with the molecular formula C22H29N9O6 and a molecular weight of 515.5224 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, carboximidamide, and triazene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the acetamidoacetic acid derivatives, followed by the formation of the triazene linkage . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, the compound is used to study enzyme interactions and protein binding. Its ability to form stable complexes with proteins makes it valuable for biochemical assays .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents .
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function . This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide
- ethylene glycol bis(2-aminoethyl)tetraacetic acid
- 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid
Uniqueness
The uniqueness of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide lies in its ability to form stable complexes with proteins and enzymes, making it valuable for biochemical and medicinal research . Its structure also allows for the synthesis of a wide range of derivatives with specific properties .
Propiedades
Número CAS |
15114-96-2 |
|---|---|
Fórmula molecular |
C18H22N8O3 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8) |
Clave InChI |
XJLITJHUQRBWPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


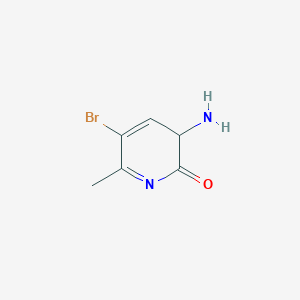
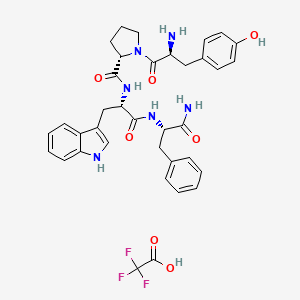
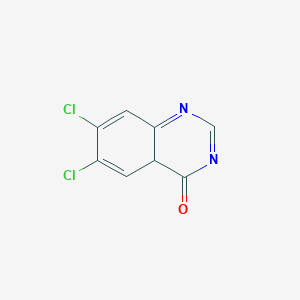
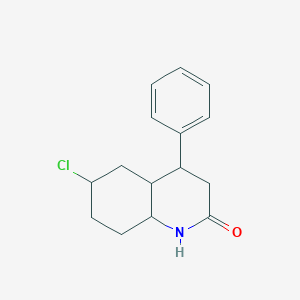
![1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12357541.png)

![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12357545.png)

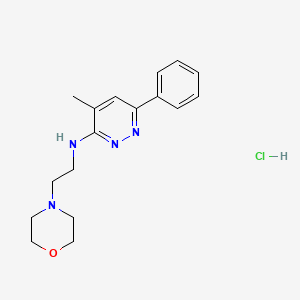
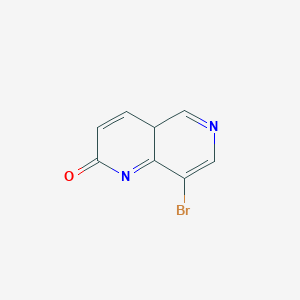
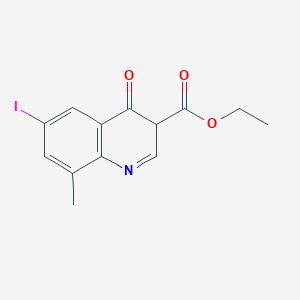
![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)
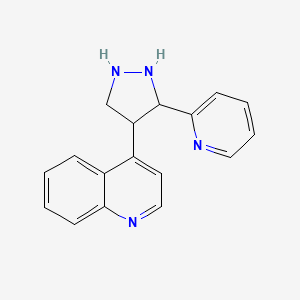
![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
